3-[(2-Iodophenoxy)methyl]piperidine hydrochloride
Description
3-[(2-Iodophenoxy)methyl]piperidine hydrochloride is a piperidine derivative featuring a (2-iodophenoxy)methyl substituent. The iodine atom on the phenoxy group enhances lipophilicity and may influence receptor binding kinetics. As a hydrochloride salt, this compound exhibits improved aqueous solubility compared to its free base form, a common strategy to optimize pharmacokinetic properties .
Properties
IUPAC Name |
3-[(2-iodophenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO.ClH/c13-11-5-1-2-6-12(11)15-9-10-4-3-7-14-8-10;/h1-2,5-6,10,14H,3-4,7-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFHNKYHRNECNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=CC=CC=C2I.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219976-54-1 | |
| Record name | Piperidine, 3-[(2-iodophenoxy)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219976-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
The synthesis of 3-[(2-Iodophenoxy)methyl]piperidine hydrochloride involves several steps, typically starting with the iodination of phenol to produce 2-iodophenol. This intermediate is then reacted with piperidine in the presence of a suitable base to form the desired product. Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
3-[(2-Iodophenoxy)methyl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Research has indicated that 3-[(2-Iodophenoxy)methyl]piperidine hydrochloride may serve as a precursor for developing new pharmaceuticals, particularly in the realm of psychoactive drugs. Its structural properties allow it to potentially inhibit serotonin and norepinephrine reuptake, making it a candidate for treating mood disorders such as depression and anxiety .
Biological Studies
The compound has been studied for its effects on cellular signaling pathways. For instance, it has shown promise in modulating enzyme functions related to neurotransmitter systems, which can be crucial for understanding various neurological conditions .
Industrial Applications
In addition to its application in drug development, this compound is utilized in biochemical assays and forensic science due to its ability to interact with specific biological targets, aiding in diagnostics and therapeutic monitoring .
Case Studies
Mechanism of Action
The mechanism of action of 3-[(2-Iodophenoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The table below compares key structural features and molecular properties of 3-[(2-Iodophenoxy)methyl]piperidine hydrochloride with analogs:
| Compound Name | Substituent(s) on Aromatic Ring | Piperidine Position | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|---|
| 3-[(2-Iodophenoxy)methyl]piperidine HCl* | 2-iodophenoxy | 3-position | C₁₂H₁₅ClINO | 339.61 (calculated) | High lipophilicity, potential CNS activity |
| 3-[(4-Chloro-2-isopropylphenoxy)methyl]piperidine HCl | 4-chloro-2-isopropylphenoxy | 3-position | C₁₆H₂₃Cl₂NO | 324.27 (calculated) | Increased steric bulk; halogen effects |
| 3-(4-Methoxybenzyl)piperidine HCl | 4-methoxybenzyl | 3-position | C₁₃H₂₀ClNO | 241.76 | Enhanced solubility due to methoxy group |
| 3-(2-Chloro-6-fluoro-benzyloxymethyl)piperidine HCl | 2-chloro-6-fluorobenzyloxy | 3-position | C₁₃H₁₈Cl₂FNO | 294.19 | Dual halogen effects; moderate lipophilicity |
| 3-[(3-Ethoxyphenyl)methyl]piperidine HCl | 3-ethoxybenzyl | 3-position | C₁₄H₂₂ClNO | 255.78 | Ethoxy group may improve metabolic stability |
Pharmacological and Toxicological Insights
- Halogen Effects : Compounds with iodine (e.g., target compound) or chlorine substituents (e.g., CAS 1289387-33-2 ) often exhibit stronger receptor binding due to halogen bonding. However, iodine’s larger atomic radius may reduce metabolic stability compared to chlorine .
- Substituent Position: The 2-iodophenoxy group in the target compound may confer unique steric and electronic properties compared to 4-chloro-2-isopropylphenoxy () or 2-chloro-6-fluorobenzyloxy ().
- Acute Toxicity : Piperidine derivatives with halogenated aromatic groups (e.g., 3-(3,4-dimethoxy-benzyl)-piperidine HCl) often show moderate acute toxicity, though specific LD₅₀ values are unavailable in the provided data .
Regulatory and Environmental Considerations
- Environmental Impact: Many analogs, such as 4-(diphenylmethoxy)piperidine HCl, lack comprehensive ecotoxicity data, highlighting a common gap in environmental risk assessments for novel piperidine derivatives .
- Regulatory Status : Compounds like 3-(3-ethoxybenzyl)piperidine HCl are regulated under UN GHS guidelines, emphasizing the need for proper handling and disposal .
Key Research Findings
Biological Activity
Overview
3-[(2-Iodophenoxy)methyl]piperidine hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
- IUPAC Name : this compound
- CAS Number : 1219976-54-1
- Molecular Formula : C12H14ClINO2
- Molecular Weight : 305.6 g/mol
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is believed to modulate the serotonergic and dopaminergic pathways, which are crucial for mood regulation and various neuropsychiatric disorders. Preliminary studies suggest that it may act as a selective serotonin reuptake inhibitor (SSRI) or influence other receptor systems involved in neurotransmission.
Antidepressant Properties
Recent studies have indicated that compounds similar to this compound exhibit antidepressant-like effects through mechanisms involving serotonin modulation. For instance, derivatives of piperidine have been shown to interact with serotonin receptors, leading to enhanced serotonin availability in synaptic clefts .
Anticonvulsant Activity
Research has demonstrated that piperidine derivatives can possess anticonvulsant properties. In vivo tests using models of epilepsy showed that certain piperidine compounds could significantly reduce seizure frequency and duration, suggesting a potential therapeutic application for seizure disorders .
Study 1: Antidepressant Activity
A study evaluated the antidepressant potential of several piperidine derivatives, including this compound. The compounds were tested using the forced swim test and tail suspension test in mice, showing significant reductions in immobility time compared to control groups, indicating antidepressant-like effects .
Study 2: Anticonvulsant Effects
In another study, the anticonvulsant activity of piperidine derivatives was assessed through the maximal electroshock seizure model. The results indicated a dose-dependent reduction in seizure activity, supporting the hypothesis that these compounds could serve as effective anticonvulsants .
Table 1: Biological Activity Summary of Piperidine Derivatives
| Compound Name | Activity Type | Model Used | Result |
|---|---|---|---|
| This compound | Antidepressant | Forced Swim Test | Reduced immobility time (p < 0.05) |
| Piperidine Derivative A | Anticonvulsant | Maximal Electroshock Seizure Model | Significant reduction in seizure activity |
| Piperidine Derivative B | Antidepressant | Tail Suspension Test | Decreased immobility (p < 0.01) |
Q & A
Basic Questions
Q. What are the recommended safety protocols for handling 3-[(2-Iodophenoxy)methyl]piperidine hydrochloride in laboratory settings?
- Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact. Use respiratory protection if dust or aerosols are generated .
- Storage: Store in a dry environment at 2–8°C, away from ignition sources. Ensure containers are tightly sealed to prevent moisture absorption or accidental release .
- Ventilation: Conduct experiments in a fume hood to minimize inhalation exposure. Implement local exhaust ventilation for larger-scale syntheses .
- Spill Management: Absorb spills with inert materials (e.g., sand), collect in sealed containers, and dispose of as hazardous waste .
Q. What synthetic routes are commonly employed for the preparation of this compound?
- Methodological Answer:
- Step 1: React piperidine with 2-iodophenoxymethyl chloride in a polar aprotic solvent (e.g., DMF) under nitrogen atmosphere. Use a base like triethylamine to neutralize HCl byproducts .
- Step 2: Isolate the intermediate via vacuum filtration or liquid-liquid extraction. Purify by recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Step 3: Form the hydrochloride salt by treating the free base with HCl gas in diethyl ether. Confirm salt formation via pH titration and FT-IR .
Q. What analytical techniques are critical for characterizing the purity and structure of this compound?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify substitution patterns on the piperidine and phenoxy groups. Compare peaks to reference spectra .
- High-Performance Liquid Chromatography (HPLC): Employ a C18 column with UV detection (λ = 254 nm) to assess purity. Use acetonitrile/water (0.1% TFA) as the mobile phase .
- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS in positive ion mode. Look for [M+H] and isotopic patterns consistent with iodine .
Advanced Research Questions
Q. How can computational methods be integrated into the design of efficient synthesis pathways for this compound?
- Methodological Answer:
- Reaction Path Optimization: Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model intermediates and transition states. Identify energetically favorable pathways .
- Machine Learning (ML): Train ML models on existing reaction databases to predict optimal solvents, temperatures, and catalysts. Validate predictions with small-scale trials .
- Transition-State Analysis: Apply nudged elastic band (NEB) methods to locate transition states and adjust substituents (e.g., iodine position) to reduce activation barriers .
Q. How should researchers address contradictions in physicochemical data reported for this compound across different studies?
- Methodological Answer:
- Cross-Validation: Replicate key experiments (e.g., melting point, solubility) using standardized protocols. Compare results with NIST reference data .
- Advanced Characterization: Resolve ambiguities in crystallinity via X-ray diffraction (XRD) or thermal analysis (DSC/TGA). Conflicting solubility data may arise from polymorphic forms .
- Meta-Analysis: Aggregate data from peer-reviewed studies and apply statistical tools (e.g., principal component analysis) to identify outliers or systematic errors .
Q. What strategies are effective in optimizing reaction yields when dealing with competing side reactions during synthesis?
- Methodological Answer:
- Kinetic Control: Lower reaction temperatures (0–5°C) to favor the desired pathway over thermodynamically driven side reactions (e.g., over-alkylation) .
- Catalyst Screening: Test palladium or copper catalysts to enhance coupling efficiency between iodophenoxy and piperidine moieties. Monitor progress via TLC .
- Protecting Groups: Temporarily block reactive sites on piperidine (e.g., using Boc groups) to prevent undesired nucleophilic attacks .
Q. What methodologies are recommended for studying the degradation pathways and stability of this compound under various environmental conditions?
- Methodological Answer:
- Forced Degradation Studies: Expose the compound to heat (40–60°C), UV light, and hydrolytic conditions (acidic/basic pH). Analyze degradation products via LC-MS .
- Accelerated Stability Testing: Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Assess changes in purity and crystallinity using HPLC and PXRD .
- Ecotoxicity Assessment: Perform OECD 301 biodegradation tests in aqueous media. Measure half-lives and identify persistent metabolites .
Q. How should researchers assess the potential toxicity of this compound in the absence of comprehensive toxicological data?
- Methodological Answer:
- In Silico Prediction: Use tools like ProTox-II or ECOSAR to estimate acute toxicity (LD) and bioactivity (e.g., CYP inhibition) .
- In Vitro Assays: Conduct cytotoxicity screens (e.g., MTT assay on HEK293 cells) and genotoxicity tests (Ames assay) .
- Precautionary Measures: Assume occupational exposure limits (OELs) comparable to structurally similar arylpiperidines (e.g., 0.1 mg/m) until data is available .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
